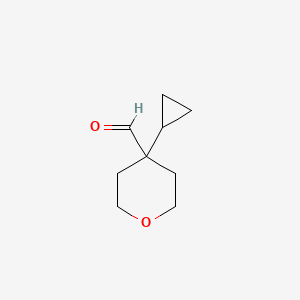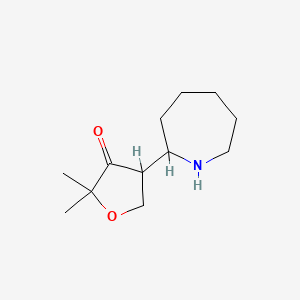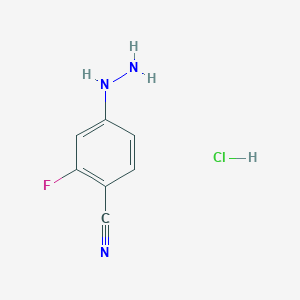![molecular formula C6H11NOS B13274883 2-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide](/img/structure/B13274883.png)
2-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide is a chemical compound with the molecular formula C6H11NOS. It is used primarily for research purposes and has applications in various scientific fields. The compound is characterized by a cyclopropyl group attached to an ethanethioamide moiety, with a hydroxymethyl group on the cyclopropyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide typically involves the reaction of 1-(hydroxymethyl)cyclopropaneacetonitrile with ethanethioamide. The process begins with the preparation of 1-(hydroxymethyl)cyclopropaneacetonitrile, which is synthesized by reacting 3-bromo-neopentyl alcohol with zinc powder and a basic catalyst under reflux conditions . The resulting intermediate is then subjected to a substitution reaction with cyanide under alkaline conditions to yield 1-(hydroxymethyl)cyclopropaneacetonitrile . This intermediate is further reacted with ethanethioamide to produce the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and efficient reaction conditions to ensure high yield and purity. The industrial synthesis is designed to be cost-effective and environmentally friendly, with minimal waste generation .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The ethanethioamide moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and amines.
Substitution: Various substituted ethanethioamide derivatives.
Scientific Research Applications
2-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Hydroxymethyl)cyclopropaneacetonitrile: An intermediate in the synthesis of 2-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide.
Cyclopropaneacetonitrile: A related compound with similar structural features.
Ethanethioamide: The parent compound used in the synthesis of this compound.
Uniqueness
This compound is unique due to the presence of both a cyclopropyl group and an ethanethioamide moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H11NOS |
|---|---|
Molecular Weight |
145.23 g/mol |
IUPAC Name |
2-[1-(hydroxymethyl)cyclopropyl]ethanethioamide |
InChI |
InChI=1S/C6H11NOS/c7-5(9)3-6(4-8)1-2-6/h8H,1-4H2,(H2,7,9) |
InChI Key |
WHNJILWVYBLUAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC(=S)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-Chlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13274808.png)
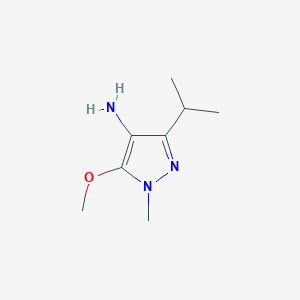
![Ethyl[2-(pyrimidin-2-yl)ethyl]amine](/img/structure/B13274811.png)
![N-[3-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13274817.png)
![2-[(Butylamino)methyl]-4-methylphenol](/img/structure/B13274831.png)
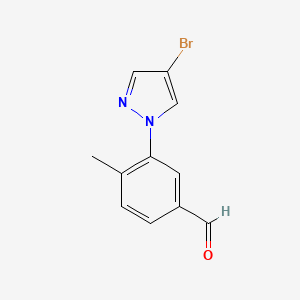
![Methyl 4-[(propylamino)methyl]benzoate](/img/structure/B13274844.png)
![6-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine](/img/structure/B13274849.png)
amine](/img/structure/B13274850.png)

